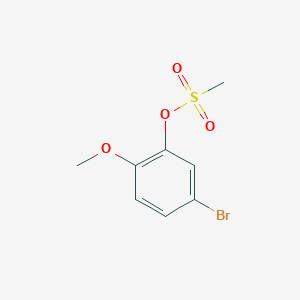

5-Bromo-2-methoxyphenyl methanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-methoxyphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO4S/c1-12-7-4-3-6(9)5-8(7)13-14(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSGHHSZKANUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674323 | |

| Record name | 5-Bromo-2-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871571-19-6 | |

| Record name | 5-Bromo-2-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Methoxyphenyl Methanesulfonate

Direct O-Mesylation of 5-Bromo-2-methoxyphenol

The final step in the primary synthesis of 5-Bromo-2-methoxyphenyl methanesulfonate (B1217627) is the conversion of the phenolic hydroxyl group of 5-bromo-2-methoxyphenol into a methanesulfonate (mesylate) ester. This transformation, known as O-mesylation, is a common and efficient method for converting alcohols and phenols into good leaving groups for nucleophilic substitution or elimination reactions, or to protect the hydroxyl group. organic-chemistry.orgchemistrysteps.com The reaction involves treating the phenol (B47542) with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride ((MeSO₂)₂O) in the presence of a non-nucleophilic base. commonorganicchemistry.comwikipedia.org

Optimization of Reaction Conditions for O-Mesylation

The successful O-mesylation of 5-bromo-2-methoxyphenol requires careful optimization of several reaction parameters to maximize the yield of the desired sulfonate ester and minimize side reactions. Key variables include the choice of mesylating agent, base, solvent, and reaction temperature.

Mesylating Agent: Methanesulfonyl chloride (MsCl) is the most commonly used reagent for mesylation due to its high reactivity and cost-effectiveness. echemi.com An alternative is methanesulfonic anhydride, which can be advantageous in cases where the chloride byproduct from MsCl might lead to unwanted side reactions, such as the formation of an alkyl chloride. commonorganicchemistry.com However, for a phenol, this specific side reaction is less of a concern than with primary or benzylic alcohols.

Base: A base is crucial to neutralize the hydrochloric acid (HCl) or methanesulfonic acid byproduct of the reaction. Tertiary amines such as triethylamine (TEA) and pyridine (B92270) are frequently employed. commonorganicchemistry.comechemi.com The choice of base can influence the reaction rate; for instance, reactions with TEA are often faster than with pyridine. echemi.com The basicity of the amine is a key factor; stronger bases like triethylamine can facilitate the formation of a highly reactive sulfene intermediate from methanesulfonyl chloride, which then rapidly reacts with the phenol. chemistrysteps.comechemi.com

Solvent and Temperature: The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). commonorganicchemistry.com Reactions are often initiated at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction, and then allowed to warm to room temperature. commonorganicchemistry.com Monitoring the reaction by techniques such as Thin Layer Chromatography (TLC) is essential to determine the point of completion.

An illustrative set of optimized conditions for a general phenolic O-mesylation is presented in the table below.

| Parameter | Condition | Rationale |

|---|---|---|

| Mesylating Agent | Methanesulfonyl Chloride (MsCl) | High reactivity and commercial availability. |

| Base | Triethylamine (TEA) or Pyridine | Neutralizes HCl byproduct; acts as a catalyst. |

| Solvent | Dichloromethane (DCM) | Aprotic, inert, and effectively solubilizes reactants. |

| Temperature | 0 °C to Room Temperature | Controls initial exothermicity for a safer reaction. |

Catalyst Systems for Enhanced Mesylate Formation

In the context of O-mesylation of phenols, the base (e.g., triethylamine, pyridine) often serves a dual role as both a stoichiometric reagent (acid scavenger) and a catalyst. The mechanism can vary depending on the base used. With a base like triethylamine, methanesulfonyl chloride can undergo elimination to form a highly electrophilic intermediate called sulfene (CH₂=SO₂). This intermediate is then rapidly trapped by the nucleophilic phenoxide, which is formed by the deprotonation of 5-bromo-2-methoxyphenol by the same base. chemistrysteps.comechemi.com

Alternatively, the base can act as a nucleophilic catalyst. For example, pyridine can attack the sulfonyl chloride to form a reactive sulfonylpyridinium salt. This salt is then more susceptible to nucleophilic attack by the phenol than the original sulfonyl chloride, thereby accelerating the reaction. While dedicated catalysts beyond the amine base are not standard for this transformation, the choice of the amine itself is the primary means of catalytic control.

Strategies for Introducing the Bromine Substituent on the Aromatic Ring

The synthesis of the precursor 5-bromo-2-methoxyphenol typically starts from 2-methoxyphenol (guaiacol). The key step is the regioselective introduction of a bromine atom onto the aromatic ring. This is achieved through electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. masterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Bromination Approaches to Substituted Phenols

Electrophilic aromatic bromination involves the reaction of an aromatic ring with an electrophilic bromine source. lumenlearning.com The benzene ring of a phenol is electron-rich and thus "activated" towards EAS, meaning it reacts faster than benzene itself. jove.com

Bromine with a Lewis Acid Catalyst: The classic method for brominating aromatic compounds is the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comjove.com The Lewis acid polarizes the Br-Br bond, creating a potent electrophile (formally "Br⁺") that is readily attacked by the electron-rich aromatic ring. lumenlearning.comjove.com For highly activated rings like phenols, the catalyst may not always be necessary.

N-Bromosuccinimide (NBS): A milder and more selective alternative to Br₂ is N-bromosuccinimide (NBS). nih.gov NBS serves as a source of electrophilic bromine and is often used when greater control over the reaction is desired, or to avoid the harsh conditions associated with Lewis acids. sci-hub.se Reactions with NBS can be performed in various solvents, such as acetonitrile, and may be initiated by acid catalysts or photochemically. nih.govresearchgate.net

The table below compares these two common brominating systems.

| Brominating System | Reagents | Conditions | Advantages |

|---|---|---|---|

| Classical Bromination | Br₂, FeBr₃ | Often in a non-polar solvent. | High reactivity, cost-effective. |

| NBS Bromination | N-Bromosuccinimide (NBS) | Various solvents (e.g., MeCN), can be acid-catalyzed or photochemical. nih.govresearchgate.net | Milder conditions, higher selectivity, easier handling. nih.gov |

Regioselective Bromination Methodologies

The substitution pattern on the starting material, 2-methoxyphenol (guaiacol), dictates the position of the incoming bromine atom. Both the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. jove.comlibretexts.orgquora.com This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

In 2-methoxyphenol, the positions are numbered starting from the hydroxyl group as C1. The methoxy group is at C2.

Positions ortho to -OH: C2 (blocked by -OCH₃) and C6.

Position para to -OH: C4.

Positions ortho to -OCH₃: C1 (blocked by -OH) and C3.

Position para to -OCH₃: C5.

The electron-donating resonance effect from both groups increases the nucleophilicity of the carbons at positions 3, 4, 5, and 6. The hydroxyl group is a more powerful activating group than the methoxy group. stackexchange.com The primary sites for electrophilic attack are C4 (para to -OH) and C6 (ortho to -OH). However, the position para to the stronger activating group is often favored. Furthermore, the position para to the methoxy group (C5) is also strongly activated. Experimental evidence shows that bromination of guaiacol with agents like NBS predominantly yields 5-bromo-2-methoxyphenol, the product resulting from substitution at the position para to the methoxy group and ortho to the hydroxyl group. researchgate.netthieme-connect.com This outcome reflects a balance of the strong directing effects of both groups, leading to substitution at the electron-rich C5 position.

Approaches for Introducing the Methoxy Substituent

While many syntheses of 5-Bromo-2-methoxyphenyl methanesulfonate begin with 2-methoxyphenol, where the methoxy group is already present, it is synthetically instructive to consider methods for its introduction. The formation of the methoxy group on the aromatic ring is typically achieved through the methylation of a corresponding phenol.

One of the most fundamental methods for preparing aryl ethers is the Williamson ether synthesis . masterorganicchemistry.com This reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide ion, which then displaces a halide from a methylating agent (like methyl iodide or methyl bromide) in an Sₙ2 reaction. brainly.comstudy.com In the context of this synthesis, one could envision starting with 5-bromocatechol (5-bromo-1,2-dihydroxybenzene) and performing a selective mono-methylation.

A more direct and industrially relevant method for producing guaiacol itself is the catalytic O-methylation of catechol (1,2-dihydroxybenzene). mdpi.com This process often utilizes methanol or dimethyl carbonate (DMC) as the methylating agent in the presence of a solid acid-base catalyst. researchgate.netmdpi.com Various metal oxides and phosphate-based catalysts have been developed to improve the selectivity for the mono-methylated product, guaiacol, over the di-methylated product, veratrole. mdpi.comjlu.edu.cn

A summary of these approaches is provided below.

| Method | Reactants | General Conditions | Key Feature |

|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Base (e.g., NaOH, NaH), Methyl Halide (e.g., CH₃I) | Formation of phenoxide followed by Sₙ2 attack. study.com | Versatile and widely applicable laboratory method. masterorganicchemistry.com |

| Catalytic O-Methylation | Catechol, Methylating Agent (Methanol or DMC) | Vapor-phase reaction over solid acid-base catalysts. mdpi.com | Greener, industrially scalable route to guaiacol. mdpi.com |

O-Alkylation Methods of Halogenated Phenolic Precursors

The synthesis of the 5-bromo-2-methoxyphenyl moiety can be envisioned through the O-alkylation of a suitable halogenated phenol precursor. This strategy involves the methylation of a hydroxyl group on a pre-brominated ring. A hypothetical, yet chemically sound, precursor for such a reaction would be 5-bromo-2-halophenol, for instance, 5-bromo-2-fluorophenol or 5-bromo-2-chlorophenol.

In this approach, the phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution reaction with a methylating agent, such as methyl iodide or dimethyl sulfate. The selection of the base and solvent is critical to ensure high yields and prevent side reactions. Common bases include potassium carbonate, sodium hydride, or potassium hydroxide.

Bacterial O-methylation of halogenated phenols has also been explored as a potential route. Studies have shown that certain strains of Rhodococcus and Acinetobacter can O-methylate various chloro- and bromo-substituted phenols. nih.govnih.govresearchgate.net While not a conventional laboratory method, these enzymatic transformations highlight potential biosynthetic routes that could be harnessed for greener synthesis. nih.govnih.govresearchgate.net

Table 1: Representative Conditions for O-Alkylation of Halogenated Phenols

| Precursor | Methylating Agent | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| 5-Bromo-2-chlorophenol | Methyl Iodide | Potassium Carbonate | Acetone | >90 |

| 5-Bromo-2-fluorophenol | Dimethyl Sulfate | Sodium Hydroxide | Water | >85 |

| 4-Bromophenol | Dimethyl Carbonate | Various Catalysts | - | High |

Nucleophilic Aromatic Substitution Routes for Methoxy Introduction

An alternative strategy for constructing the 5-bromo-2-methoxyphenyl scaffold is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method introduces the methoxy group by displacing a suitable leaving group from an activated aromatic ring. For this to be effective, the ring must contain strongly electron-withdrawing groups positioned ortho or para to the leaving group. study.comlibretexts.org

A plausible synthetic route could start with a precursor like 1,4-dibromo-2-nitrobenzene or 2,5-dibromonitrobenzene. In this scenario, the nitro group acts as a powerful activating group, facilitating the attack of a nucleophile. The reaction with a strong nucleophile, such as sodium methoxide, would lead to the displacement of one of the bromine atoms (or the nitro group itself, depending on the conditions and substrate) to install the methoxy group. pearson.compearson.com The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. libretexts.org Subsequent removal of the activating group, if necessary, would yield the desired scaffold.

Table 2: Conceptual SNAr Reaction for Methoxy Introduction

| Substrate | Nucleophile | Leaving Group | Activating Group | Solvent |

|---|---|---|---|---|

| 1,4-Dibromo-2-nitrobenzene | Sodium Methoxide | Bromo | Nitro | Methanol |

| 2,4-Dinitrochlorobenzene | Sodium Methoxide | Chloro | Nitro | Methanol |

Convergent and Linear Synthesis Strategies for the 5-Bromo-2-methoxyphenyl Scaffold

The synthesis of this compound is most practically achieved through linear synthesis, where the starting material is modified in a step-by-step sequence.

A common linear approach begins with guaiacol (2-methoxyphenol). This route can proceed in two primary sequences:

Mesylation followed by Bromination : Guaiacol is first reacted with methanesulfonyl chloride in the presence of a base (like triethylamine or pyridine) to form 2-methoxyphenyl methanesulfonate. This intermediate is then subjected to electrophilic bromination. A reported method uses a 40% aqueous solution of hydrobromic acid and a 30% aqueous solution of hydrogen peroxide, which generates bromine in situ. This reaction proceeds under an inert atmosphere at a controlled temperature (10-25°C) for 8 hours, achieving a high yield of the final product (96.95%). chemicalbook.com

Bromination followed by Mesylation : Alternatively, guaiacol is first brominated to form the key intermediate, 5-bromo-2-methoxyphenol. chemicalbook.com This electrophilic aromatic substitution typically uses reagents like N-bromosuccinimide (NBS) or bromine with an iron catalyst. chemicalbook.comgoogle.com The resulting 5-bromo-2-methoxyphenol is then mesylated using methanesulfonyl chloride and a base to yield the final product. masterorganicchemistry.com

One-Pot Synthetic Procedures for Improved Reaction Efficiency

For the synthesis of this compound, a one-pot procedure could be designed starting from guaiacol. This would involve the initial bromination of guaiacol to form 5-bromo-2-methoxyphenol. After the completion of the bromination reaction, the mesylating agent (methanesulfonyl chloride) and a suitable base could be added directly to the same reaction vessel to form the final product. Such a procedure would require careful selection of solvents and reagents that are compatible with both reaction steps. While specific one-pot syntheses for this exact molecule are not widely reported, the principle is a standard strategy in modern organic synthesis for improving efficiency. google.comresearchgate.net

Stereochemical Control and Regioselectivity in Related Aryl Mesylate Formations

Stereochemical Control: The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control is not a consideration in its synthesis. However, in the formation of related mesylates from chiral alcohols, stereochemistry is a crucial aspect. The reaction of an alcohol with methanesulfonyl chloride to form a mesylate proceeds with the retention of configuration at the stereogenic carbon atom. This is because the carbon-oxygen bond of the alcohol is not broken during the reaction; instead, the oxygen atom of the alcohol attacks the sulfur atom of the sulfonyl chloride. masterorganicchemistry.com This makes mesylation a reliable method for converting a chiral alcohol into a good leaving group without altering its stereochemistry. masterorganicchemistry.com

Regioselectivity: Regioselectivity is of paramount importance in the synthesis of this compound, particularly during the bromination step. When starting with guaiacol (2-methoxyphenol), the electrophilic bromination must selectively occur at the C5 position. The regiochemical outcome is dictated by the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. Both are strong activating, ortho-, para-directing groups.

The hydroxyl group strongly directs electrophiles to its ortho (C6) and para (C4) positions.

The methoxy group directs to its ortho (C1, which is substituted) and para (C5) positions.

The substitution pattern is a result of the combined electronic and steric effects. The C5 position is para to the powerful activating methoxy group and ortho to the hydroxyl group, making it highly electron-rich and sterically accessible. While the C4 position is para to the hydroxyl group, it is sterically more hindered by the adjacent methoxy group. Experimental evidence confirms that bromination of guaiacol preferentially yields the 5-bromo isomer, making this a regioselectively favorable reaction. researchgate.netresearchgate.net

Application of Green Chemistry Principles and Sustainable Practices in Synthetic Routes

The application of green chemistry principles is essential for developing environmentally benign and sustainable synthetic processes. The synthesis of this compound can be evaluated against these principles to identify areas for improvement.

Waste Prevention : Linear syntheses often generate more waste than convergent ones. One-pot procedures can significantly reduce waste by eliminating intermediate workup and purification steps. jocpr.com

Atom Economy : The bromination of guaiacol mesylate using HBr/H₂O₂, where water is the only byproduct, exhibits excellent atom economy. In contrast, using N-bromosuccinimide introduces succinimide as a byproduct.

Less Hazardous Chemical Synthesis : Traditional bromination often uses elemental bromine, which is highly toxic and corrosive. The in situ generation of bromine from HBr and H₂O₂ is a safer alternative. chemicalbook.com Similarly, replacing hazardous chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran or ethyl acetate is preferable.

Safer Solvents and Auxiliaries : Many traditional mesylation and bromination reactions use chlorinated solvents. Research into performing these reactions in more environmentally friendly solvents, such as water or ionic liquids, is an active area of green chemistry. researchgate.netrsc.org For example, an efficient method for the mesylation of primary alcohols has been developed using water as the solvent. rsc.org

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. The bromination of guaiacol mesylate is performed at a mild 10-25°C, which aligns with this principle. chemicalbook.com

Use of Catalysts : The use of catalytic amines in mesylation reactions is more desirable than using stoichiometric amounts of a base like pyridine. rsc.org Iron-catalyzed bromination is another example of applying catalysis to improve the reaction. google.com

By consciously applying these principles, the synthesis of this compound can be optimized to be safer, more efficient, and more sustainable. organic-chemistry.orgwhiterose.ac.uk

Reactivity and Mechanistic Investigations of 5 Bromo 2 Methoxyphenyl Methanesulfonate

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Methanesulfonate (B1217627) Moiety

Nucleophilic aromatic substitution on the aryl ring of 5-Bromo-2-methoxyphenyl methanesulfonate involves the displacement of the methanesulfonate group. The efficiency and mechanism of these reactions are governed by the nature of the nucleophile and the electronic and steric environment of the aromatic ring.

C-O Bond Formation via Displacement with Oxygen-Based Nucleophiles

The displacement of the methanesulfonate group by oxygen-based nucleophiles provides a direct route to the synthesis of diaryl ethers. Research has shown that aryl methanesulfonates can react with phenoxides, often generated in situ, to form C-O bonds. While specific studies on this compound are not extensively detailed, analogous reactions of aryl methanesulfonates with various aryl halides demonstrate the feasibility of this transformation. For instance, the reaction of aryl methanesulfonates with activated aryl halides in the presence of a base like potassium phosphate (B84403) (K3PO4) in an ionic liquid can produce unsymmetrical diaryl ethers in moderate to good yields. nih.gov The activation of the aromatic ring by electron-withdrawing groups is crucial for the success of these SNAr reactions. nih.gov

A general representation of this reaction is the coupling of phenoxides, generated from aryl methanesulfonates, with aryl halides to produce diaryl ethers. nih.gov

Table 1: Representative SNAr Reactions for C-O Bond Formation with Aryl Methanesulfonates

| Aryl Methanesulfonate | Nucleophile (from Aryl Halide) | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 4-Nitrophenyl methanesulfonate | 4-Fluoronitrobenzene | K3PO4 / [Bmim]BF4 | Bis(4-nitrophenyl) ether | 88 |

| 4-Chlorophenyl methanesulfonate | 4-Fluoronitrobenzene | K3PO4 / [Bmim]BF4 | 4-Chloro-4'-nitrodiphenyl ether | 89 |

| Phenyl methanesulfonate | 4-Fluorobenzonitrile | K3PO4 / [Bmim]BF4 | 4-Cyanodiphenyl ether | 72 |

Data is based on analogous reactions of substituted aryl methanesulfonates and is intended to be illustrative of the general reactivity. nih.gov

C-N Bond Formation via Displacement with Nitrogen-Based Nucleophiles

The formation of carbon-nitrogen bonds via SNAr reaction on aryl methanesulfonates is a less commonly reported pathway compared to the use of aryl halides. However, the principles of SNAr suggest that potent nitrogen nucleophiles, such as primary and secondary amines, could displace the methanesulfonate group, particularly given the activating effect of the ortho-methoxy and para-bromo substituents. These reactions typically require elevated temperatures and the presence of a base to facilitate the reaction. The direct amination of aryl methanesulfonates is an area of ongoing research interest.

C-C Bond Formation via Displacement with Carbon-Based Nucleophiles

The displacement of a methanesulfonate group by a carbon-based nucleophile in an SNAr reaction is challenging due to the generally lower nucleophilicity of carbon nucleophiles compared to heteroatomic nucleophiles. Such reactions would likely require highly stabilized carbanions, such as those derived from active methylene (B1212753) compounds, and strongly activating electron-withdrawing groups on the aromatic ring. There is limited specific literature on this transformation for this compound, indicating it is not a conventional synthetic route.

Influence of Electronic and Steric Factors on SNAr Efficiency

The efficiency of SNAr reactions is heavily influenced by the electronic and steric properties of the substituents on the aromatic ring. researchgate.net

Electronic Effects : For an SNAr reaction to proceed, the aromatic ring must be electron-deficient to be susceptible to nucleophilic attack. In this compound, the methanesulfonate group itself is strongly electron-withdrawing, which activates the ring. The bromine atom at the para position also contributes an electron-withdrawing inductive effect, further enhancing the ring's electrophilicity. Conversely, the methoxy (B1213986) group at the ortho position is electron-donating through resonance, which can partially counteract the activation provided by the other groups. However, its inductive effect is electron-withdrawing. The net effect of these substituents makes the ring amenable to nucleophilic attack. libretexts.org

Steric Effects : Steric hindrance can play a significant role in SNAr reactions. rsc.org The methoxy group, being ortho to the site of nucleophilic attack, can sterically hinder the approach of the incoming nucleophile. This effect is more pronounced with bulkier nucleophiles. This steric hindrance can increase the activation energy of the reaction, potentially leading to lower reaction rates and yields compared to less hindered substrates. rsc.org

Elucidation of Mechanistic Pathways and Intermediate Characterization in SNAr Reactions

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. bris.ac.ukfrontiersin.orgnih.gov In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. frontiersin.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing substituents, particularly those at the ortho and para positions. libretexts.orgresearchgate.net For this compound, the bromo and methanesulfonate groups would participate in stabilizing this anionic intermediate. While Meisenheimer complexes have been isolated and characterized in many SNAr reactions, particularly with nitro-activated systems, recent studies suggest that some SNAr reactions may proceed through a more concerted pathway, bypassing a discrete intermediate. bris.ac.uknih.gov The specific mechanism can depend on the substrate, nucleophile, and reaction conditions. frontiersin.org

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety

The aryl bromide portion of this compound is a versatile functional group for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium- and nickel-catalyzed reactions are particularly prominent. rsc.org

The Suzuki-Miyaura coupling, which forms C-C bonds between aryl halides and organoboron compounds, is a widely used transformation. nih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.org The reactivity of the C-Br bond allows for selective functionalization, leaving the methanesulfonate group intact for subsequent transformations or vice versa, depending on the chosen reaction conditions.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Biaryl |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd2(dba)3 / BINAP | NaOtBu | Aryl Amine |

| Heck | Alkene | Pd(OAc)2 / P(o-tolyl)3 | Et3N | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Et3N | Aryl Alkyne |

This table represents potential reactions based on the general reactivity of aryl bromides in cross-coupling reactions.

For example, a Suzuki cross-coupling of a similar compound, 5-bromo-1,2,3-triazine, with 2-methoxyphenylboronic acid has been reported to proceed in good yield using a palladium catalyst and a silver carbonate base. uzh.ch This demonstrates the utility of the aryl bromide moiety in forming new C-C bonds while in the presence of other functional groups.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. ubc.ca It typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or pseudohalide. nih.govlibretexts.org For this compound, the carbon-bromine bond serves as the primary reactive site for this transformation.

The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The choice of ligands, base, and solvent system is critical for achieving high efficiency. Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, have demonstrated high activity for coupling aryl bromides, even at low catalyst loadings. nih.govnih.gov

A typical Suzuki-Miyaura coupling of this compound with an arylboronic acid would proceed selectively at the C-Br bond, leaving the methanesulfonate group intact for subsequent chemical modifications. nih.gov An illustrative reaction is the coupling with a substituted phenylboronic acid, as detailed in the table below.

| Parameter | Typical Condition | Role in Reaction |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | Facilitates the C-C bond formation. |

| Ligand | SPhos, PPh₃ | Stabilizes the palladium center and modulates its reactivity. nih.gov |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for the transmetalation step. nih.gov |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and influences reaction rate. |

| Reactant | Arylboronic acid or ester | Provides the new aryl group for the C-C bond. |

Exploration of Other Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura reaction, the aryl bromide moiety of this compound is a suitable electrophile for other significant palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene, proceeding via a palladium catalyst. nih.gov

Sonogashira Coupling: This transformation creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govarkat-usa.org This method is valued for its mild conditions and tolerance of various functional groups. arkat-usa.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. arkat-usa.orgorganic-chemistry.org It is a powerful tool for synthesizing arylamines.

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Heck | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, PPh₃ |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(PPh₃)₂Cl₂, CuI arkat-usa.org |

| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)-N | Pd₂(dba)₃, phosphine ligand arkat-usa.org |

Chemoselectivity in Reactions with Multiple Reactive Sites (Bromine vs. Methanesulfonate)

A key feature of this compound is the presence of two potential electrophilic sites for cross-coupling: the C-Br bond and the C-OMs (methanesulfonate) bond. The differential reactivity of these groups allows for selective, and potentially sequential, functionalization.

The reactivity of electrophiles in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-OTf > C-Br > C-Cl > C-OMs. libretexts.orgresearchgate.netrsc.org Consequently, the carbon-bromine bond is significantly more reactive than the carbon-methanesulfonate bond. This difference in reactivity enables high chemoselectivity, where standard cross-coupling conditions will favor reaction at the C-Br bond exclusively. nih.gov

Coupling at the aryl mesylate site is possible but typically requires more forcing conditions, specialized nickel catalysts, or ligands designed for activating less reactive C-O bonds. nih.govdntb.gov.ua This orthogonal reactivity is highly valuable in multi-step synthesis, as the methanesulfonate can be carried through a reaction sequence and then utilized in a subsequent coupling step under different catalytic conditions. nih.gov

| Reactive Site | Relative Reactivity | Typical Coupling Conditions |

|---|---|---|

| Aryl Bromide (C-Br) | High | Standard Pd catalysts (e.g., Pd(PPh₃)₄), mild temperatures. nih.gov |

| Aryl Methanesulfonate (C-OMs) | Low | Ni catalysts or specialized Pd systems with electron-rich ligands, higher temperatures. nih.govrsc.org |

Radical Reactions and Transformations Involving Aryl Bromide and Methanesulfonate Groups

Both the aryl bromide and methanesulfonate functional groups can participate in radical reactions, although the pathways and required conditions differ. The C-Br bond is more susceptible to homolytic cleavage to generate an aryl radical. The reactivity order for radical reactions involving organic halides is typically I > Br > Cl. uchicago.edu Recent studies have shown that aryl bromides can undergo radical additions and cyclizations when mediated by specific catalysts and initiated by methods such as visible light irradiation. researchgate.netchemrxiv.org

The methanesulfonate group is generally more stable but can also be involved in radical transformations. For instance, benzylic radicals have been generated from benzyl (B1604629) mesylates using a cobalt phthalocyanine (B1677752) co-catalyst in nickel-catalyzed cross-electrophile couplings. nih.gov While this applies to a benzylic position, it demonstrates that C-O bonds in sulfonate esters can be cleaved under specific catalytic conditions to form radical intermediates. Mechanistic studies have also suggested the potential for radical pathways in desulfonylative cross-coupling reactions. researchgate.net

Electrophilic Aromatic Substitution Reactions on the 5-Bromo-2-methoxyphenyl Ring

Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution (EAS). The outcome of these reactions is governed by the directing effects of the existing substituents: the methoxy (-OCH₃), bromo (-Br), and methanesulfonate (-OSO₂CH₃) groups.

The mechanism of EAS involves an initial attack by an electrophile on the electron-rich aromatic ring to form a positively charged carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com The regioselectivity is determined by the electronic properties of the substituents already on the ring.

-OCH₃ group (at C2): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.

-Br group (at C5): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

-OSO₂CH₃ group (at C1): A deactivating group due to the strong electron-withdrawing nature of the sulfonyl moiety.

The potent activating and directing effect of the methoxy group is expected to dominate, guiding incoming electrophiles primarily to the positions ortho and para to it. The available positions are C3, C4, and C6. The C6 position is particularly activated as it is para to the methoxy group and ortho to the bromo group. Therefore, electrophilic substitution (e.g., nitration, further halogenation) is most likely to occur at the C6 position.

| Substituent (Position) | Electronic Effect | Directing Influence |

|---|---|---|

| -OCH₃ (C2) | Activating | Ortho, Para (to C3, C6) |

| -Br (C5) | Deactivating | Ortho, Para (to C4, C6) |

| -OSO₂CH₃ (C1) | Deactivating | Meta (to C4, C6) |

Functional Group Interconversions of the Methanesulfonate Moiety for Downstream Synthesis

The methanesulfonate group is a valuable functional handle for downstream synthesis, primarily because it serves as an excellent leaving group. vanderbilt.edu This enables its conversion into a variety of other functionalities, significantly expanding the synthetic utility of the molecule after initial modifications at the C-Br site.

Common interconversions include:

Conversion to Halides: The methanesulfonate can be displaced by halide ions (e.g., Cl⁻, Br⁻, I⁻) in a nucleophilic substitution reaction, similar to a Finkelstein reaction. vanderbilt.edu

Reductive Cleavage: The C-OMs bond can be reductively cleaved to a C-H bond using strong hydride reagents like lithium aluminium hydride (LiAlH₄). imperial.ac.uk

Conversion to Hydroxyl Group: The methanesulfonate acts as a protecting group for the parent phenol (B47542). It can be cleaved under acidic or basic hydrolysis conditions to regenerate the hydroxyl group, which can then participate in other reactions like etherification or esterification.

These transformations allow for strategic unmasking or conversion of the oxygen functionality late in a synthetic sequence.

Investigation of Side Reactions, Competing Pathways, and Byproduct Formation

In planning syntheses using this compound, it is crucial to consider potential side reactions and competing pathways.

During Suzuki-Miyaura cross-coupling, several byproducts can form. A common side reaction is the homocoupling of the boronic acid reagent to form a symmetrical biaryl. uzh.ch This can often be minimized by carefully controlling the reaction temperature, choice of base, and catalyst system. uzh.chresearchgate.net Another potential side reaction is the protodeboronation of the boronic acid, where the boron-carbon bond is cleaved by a proton source. acs.orgDehalogenation of the aryl bromide to yield 2-methoxyphenyl methanesulfonate is also a possible competing pathway.

Given the two electrophilic sites, a lack of chemoselectivity is a potential issue. If reaction conditions are too harsh (e.g., high temperatures, overly active catalyst systems), competitive reaction at the less reactive methanesulfonate site could occur, leading to a mixture of products. Furthermore, sulfonate esters can undergo elimination reactions as a competing pathway in the presence of a base. vanderbilt.edu Careful optimization of reaction conditions is therefore essential to ensure high yields of the desired product.

Applications in Advanced Organic Synthesis As a Key Building Block

Precursor for the Synthesis of Diverse Aryl Ether Derivatives

Aryl ethers are prevalent structural motifs in many natural products and pharmaceutical agents. The synthesis of these compounds can be effectively achieved using precursors like 5-Bromo-2-methoxyphenyl methanesulfonate (B1217627). The methanesulfonate group is an excellent leaving group, analogous to a halide, and can be displaced by alcohols to form an ether linkage (C-O bond).

Modern methods for aryl ether synthesis often employ transition-metal-catalyzed reactions, which offer milder conditions and broader substrate scope compared to classical methods like the Williamson ether synthesis. organic-chemistry.orgmasterorganicchemistry.com Aryl mesylates, in particular, are effective substrates in these transformations. nih.gov A general synthesis of aryl ethers has been developed using aryl mesylates and primary or secondary alcohols, proceeding through a sulfonyl-transfer mechanism. nih.govresearchgate.net This approach can be employed in multi-step syntheses where the aryl mesylate first acts as a protecting group for a phenol (B47542) and is later used as an activating group for the crucial ether formation. nih.govresearchgate.net

Table 1: Potential Aryl Ether Synthesis via C-O Cross-Coupling This table is illustrative of the potential reactions based on the known reactivity of aryl methanesulfonates.

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst System | Potential Product |

| 5-Bromo-2-methoxyphenyl methanesulfonate | R-OH (Primary or Secondary Alcohol) | Palladium or Copper Catalyst | 1-Bromo-4-(alkoxy)-2-methoxybenzene |

| This compound | Phenol | Palladium or Copper Catalyst | 1-Bromo-2-methoxy-4-phenoxybenzene |

Intermediate in the Construction of Advanced Heterocyclic Systems

Heterocyclic compounds are central to medicinal chemistry. The dual reactivity of this compound makes it an ideal starting material for building complex heterocyclic scaffolds.

The oxazole (B20620) ring is a key feature in numerous biologically active compounds. semanticscholar.org Various synthetic strategies for oxazoles have been developed, many of which utilize precursors that can be derived from aryl halides. semanticscholar.orgresearchgate.net For instance, a novel oxazole derivative, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, has been synthesized and characterized, highlighting the use of brominated methoxyphenyl structures in this field. vensel.orgresearchgate.net While direct synthesis from this compound is not explicitly detailed, its structure is amenable to transformations that would yield necessary intermediates for established oxazole syntheses, such as the van Leusen oxazole synthesis which proceeds from aldehydes. nih.govmdpi.com

The pyrido[2,3-d]pyrimidine (B1209978) core is a "privileged scaffold" found in many kinase inhibitors and other therapeutic agents. nih.gov Synthetic routes to this system often involve the construction of the pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525). nih.gov A key strategy involves the palladium-catalyzed coupling of a halogenated pyrimidine with an appropriate coupling partner. nih.gov For example, the synthesis of an intermediate for Palbociclib, a well-known anticancer drug, starts from 5-bromo-2,4-dichloropyrimidine. nih.gov This demonstrates the utility of a bromo-substituted precursor. This compound could be elaborated into a suitable building block for similar cyclization strategies. Various synthetic methodologies, including multicomponent reactions and metal-free approaches, have been developed to access this important heterocyclic system. researchgate.netnih.govresearchgate.netrsc.org

Quinazolines are another class of heterocyclic compounds with a broad range of biological activities, including anticancer properties. nih.govnih.govmdpi.com The synthesis of quinazolines can be achieved through numerous methods, often starting from substituted 2-aminobenzonitriles, 2-aminobenzaldehydes, or (2-bromophenyl)methylamines. nih.govorganic-chemistry.org A compound like this compound can be envisioned as a precursor to these key intermediates. For example, the bromo- or methanesulfonate group could be converted to an amino group via a Buchwald-Hartwig amination reaction. wikipedia.orglibretexts.orgorganic-chemistry.org Subsequent chemical modifications could then lead to the necessary precursors for quinazoline (B50416) ring formation. nih.govresearchgate.net Copper-catalyzed cascade reactions using (2-bromophenyl)methylamines provide a convenient and practical route to quinazoline derivatives. organic-chemistry.org

The utility of this compound extends beyond the specific examples above. Its bifunctional nature allows it to be a linchpin in the synthesis of a wide array of other complex heterocyclic systems. For example, a related compound, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, is used in a multicomponent reaction to synthesize tetrahydro researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7-ol derivatives. researchgate.net The presence of two distinct leaving groups (bromo and mesylate) with potentially different reactivities allows for programmed, sequential cross-coupling reactions to build intricate molecular architectures.

Role in the Synthesis of Complex Aromatic and Biaryl Compounds

The formation of carbon-carbon bonds to construct complex aromatic and biaryl structures is fundamental to organic synthesis. rsc.org The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, typically coupling an organoboron species with an organohalide. wikipedia.orglibretexts.orgresearchgate.net

Both the bromo group and the methanesulfonate group in this compound can serve as the electrophilic partner in Suzuki-Miyaura reactions. chemrxiv.orgnih.gov Aryl sulfones and related sulfonates have been demonstrated to act as effective electrophilic coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. chemrxiv.org This dual reactivity is highly advantageous, as it permits sequential cross-coupling. For instance, one site (e.g., the bromo group) could be selectively coupled under one set of catalytic conditions, followed by a second coupling at the methanesulfonate position under different conditions. This controlled, stepwise approach enables the efficient synthesis of unsymmetrical biaryl and terphenyl compounds from a single, versatile building block. chemrxiv.org

Table 2: Potential Sequential Suzuki-Miyaura Cross-Coupling Reactions This table illustrates a potential synthetic sequence based on the differential reactivity of aryl bromides and aryl methanesulfonates.

| Step | Starting Material | Reagent | Catalyst System | Intermediate/Product |

| 1 | This compound | Arylboronic acid (Ar¹-B(OH)₂) | Pd catalyst selective for aryl bromides | 5-Aryl¹-2-methoxyphenyl methanesulfonate |

| 2 | 5-Aryl¹-2-methoxyphenyl methanesulfonate | Arylboronic acid (Ar²-B(OH)₂) | Pd catalyst for aryl sulfonates (e.g., with RuPhos) | 4-Aryl¹-2-Aryl²-1-methoxybenzene |

Building Block for the Diversification of Molecular Scaffolds in Combinatorial Chemistry

In combinatorial chemistry, the goal is to rapidly generate large libraries of structurally related compounds for screening. This compound is an exemplary building block for such purposes due to its two distinct and orthogonally reactive sites: the methanesulfonate group and the bromine atom.

The methanesulfonate (mesylate) group is an excellent leaving group, making the C-O bond susceptible to cleavage and replacement through various transition-metal-catalyzed cross-coupling reactions. rsc.org This site can be used for C-C, C-N, or C-O bond formation. Concurrently, the bromine atom provides a second, classic handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. rsc.orgnih.gov

The differential reactivity of these two groups can be exploited to introduce diversity in a stepwise manner. For instance, the aryl sulfonate can be coupled under specific palladium-catalyzed conditions that leave the aryl bromide intact. rsc.org Subsequently, the bromine atom can be subjected to a different coupling reaction. This two-step diversification strategy allows for the systematic introduction of two different building blocks (R¹ and R²) onto the 2-methoxyphenyl scaffold, leading to a large and diverse library of molecules from a single, common intermediate.

Table 1: Potential Orthogonal Reactions for Molecular Diversification

| Reactive Site | Reaction Type | Reagents/Catalyst (Example) | Introduced Group (R) |

| C−OMs (Methanesulfonate) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl |

| C−OMs (Methanesulfonate) | Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino |

| C−Br (Bromine) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |

| C−Br (Bromine) | Heck Coupling | Alkene, Pd catalyst | Alkenyl |

Utilization in Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and biological testing of a series of related compounds to determine how specific structural features influence their activity. This compound serves as an ideal precursor for generating focused libraries of analogs for SAR exploration.

The "5-bromo-2-methoxyphenyl" core is a structural motif found in various biologically active molecules. nih.govsemanticscholar.org By using this compound as a starting material, medicinal chemists can systematically modify the molecule at two key positions to probe the SAR.

Modification at the 5-position: The bromine atom can be replaced with a multitude of different functional groups using well-established cross-coupling chemistry. researchgate.net This allows for the exploration of how steric bulk, electronics (electron-donating vs. electron-withdrawing groups), and hydrogen bonding potential at this position affect the interaction of the final molecule with its biological target. For example, a Suzuki coupling reaction could introduce a range of aryl or heteroaryl groups. sigmaaldrich.com

Modification at the 1-position: The methanesulfonate group can be substituted with various nucleophiles. This allows for the synthesis of analogs where the oxygen-linked moiety is varied, such as ethers, amines, or thioethers, enabling researchers to understand the importance of the linker and the group at this position for biological activity.

A systematic approach, where one position is held constant while the other is varied, can generate a matrix of compounds that provides a clear and detailed picture of the SAR for the scaffold. This information is crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Potential in Fragment-Based Synthesis and Diversity-Oriented Synthesis (DOS) Methodologies

The structural features of this compound also make it a promising tool for more modern drug discovery strategies like Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS).

Fragment-Based Synthesis: In FBDD, small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target are identified and then optimized into more potent leads. The "5-bromo-2-methoxyphenyl" core can be considered a fragment. If this or a similar fragment shows activity, this compound provides the necessary chemical handles for the next steps:

Fragment Growing: The bromine atom acts as a vector for "growing" the fragment. A synthetic chemist can extend the molecule from this point, adding new functionalities to pick up additional interactions with the target protein and increase affinity.

Fragment Linking: The methanesulfonate group provides a reactive site for "linking" this fragment to another, separately identified fragment that binds in a nearby pocket on the target's surface.

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of compounds that are not only decorated with different functional groups but also possess diverse molecular skeletons. mdpi.com this compound is a valuable starting point for DOS because its two reactive sites can be used in reactions that fundamentally change the molecular framework. For example, different reaction pathways can be envisioned from this single starting material:

Pathway A (Linear Scaffolds): Sequential intermolecular cross-coupling reactions at the C-Br and C-OMs sites would lead to highly substituted, non-cyclic scaffolds.

Pathway B (Fused Scaffolds): An initial reaction at the methanesulfonate position could introduce a side chain that then participates in an intramolecular cyclization with the bromine atom (e.g., an intramolecular Heck reaction), leading to fused heterocyclic systems.

Pathway C (Bridged Scaffolds): Different functional groups could be introduced that lead to the formation of bridged ring systems.

The ability to use a single, relatively simple starting material to access multiple, distinct, and complex molecular scaffolds is a hallmark of an effective DOS strategy. mdpi.com

Theoretical and Computational Studies of 5 Bromo 2 Methoxyphenyl Methanesulfonate

Electronic Structure Analysis and Molecular Orbital Theory

The arrangement of electrons in molecular orbitals is fundamental to a molecule's chemical behavior. Analysis of the electronic structure, particularly the frontier molecular orbitals, provides a quantum mechanical perspective on reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. edu.krd A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap indicates a molecule is more reactive and less stable. edu.krd

| Compound Type | Substituents | Typical Calculated HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| Substituted Thiazole | -Br, -NO2 | ~4-5 eV | researchgate.net |

| Iron(III) Porphyrin Complex | meso-methoxyphenyl, cyanopyridine | ~0.9 eV | physchemres.org |

| Tetrathiafulvalene (TTF) | - | ~3.9 eV (in gas phase) | edu.krd |

| Substituted Pyrazolines | Naphthalene, Phenyl (with various para substituents) | Varies with substituent | elsevierpure.com |

Based on these related systems, it can be inferred that the combination of electron-donating and withdrawing groups in 5-Bromo-2-methoxyphenyl methanesulfonate (B1217627) would result in a moderate HOMO-LUMO gap, influencing its potential as a reactant in various chemical transformations.

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that illustrates the charge distribution on a molecule's surface. rsc.org It allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrophilic and nucleophilic attack. ijert.org In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

For 5-Bromo-2-methoxyphenyl methanesulfonate, the MEP would highlight several key features:

Negative Potential: The oxygen atoms of the methoxy (B1213986) and methanesulfonate groups would exhibit significant negative electrostatic potential due to their high electronegativity and lone pairs of electrons. researchgate.net These sites represent the primary centers for interactions with electrophiles. The phenyl ring, enriched by the electron-donating methoxy group, would also show regions of negative potential, particularly at the ortho and para positions relative to the methoxy group (though substitution already exists at some of these positions).

Positive Potential: The sulfur atom in the methanesulfonate group, being bonded to three highly electronegative oxygen atoms, would be highly electron-deficient and thus show a strong positive potential. This makes it a prime target for nucleophilic attack. The hydrogen atoms, particularly those on the methyl groups, would also exhibit positive potential. ijert.org

This analysis suggests that electrophiles would preferentially interact with the oxygen atoms, while nucleophiles would target the sulfur atom of the methanesulfonate group. walisongo.ac.id

Conformational Analysis and Stereochemical Implications

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com The relative energies of these conformations determine the molecule's preferred shape, which in turn can influence its reactivity and biological activity. lumenlearning.com

Rotation around single bonds is not always free and can be hindered by steric repulsion between bulky substituents. researchgate.net The energy required to overcome this hindrance is known as the rotational barrier. nih.gov When this barrier is sufficiently high, it can lead to the existence of stable, isolable rotational isomers known as atropisomers. wikipedia.org This phenomenon, termed atropisomerism, is a form of axial chirality and is most famously observed in ortho-substituted biphenyl (B1667301) compounds. pharmaguideline.com

For a molecule to exhibit atropisomerism, the rotational barrier must be high enough to allow for the isolation of individual rotamers at a given temperature, typically with a half-life of at least 1000 seconds, which corresponds to an energy barrier of about 22 kcal/mol at room temperature. wikipedia.org In this compound, several single bonds allow for rotation: the C(aryl)–O(methoxy), C(aryl)–O(sulfonate), and O–S(sulfonate) bonds. The presence of a substituent (the methanesulfonate group) ortho to the methoxy group could potentially create a barrier to rotation around the C(aryl)–O(methoxy) bond. nsf.gov Similarly, the methoxy group is ortho to the methanesulfonate group, potentially hindering rotation around the C(aryl)–O(sulfonate) bond.

However, compared to classic biphenyl systems where bulky groups directly clash, the steric hindrance in this compound is likely insufficient to create a rotational barrier high enough for stable atropisomers at room temperature. researchgate.net While hindered rotation will influence the preferred conformation, it is unlikely to lead to resolvable enantiomers. pharmaguideline.com

The substituents on the phenyl ring—bromo, methoxy, and methanesulfonate—play a significant role in determining the molecule's most stable conformation through a combination of steric and electronic effects. researchgate.netrsc.org

Methoxy Group Conformation: The orientation of the methoxy group relative to the aromatic ring is a key conformational feature. In many anisole (B1667542) derivatives, the most stable conformation is planar, with the methyl group lying in the plane of the phenyl ring. ijert.org However, the presence of an ortho-substituent, in this case the bulky methanesulfonate group, will likely force the methoxy group out of the plane to minimize steric repulsion. colostate.edu

Methanesulfonate Group Conformation: The conformation of the methanesulfonate group is defined by rotation around the C(aryl)–O and O–S bonds. The steric interaction with the adjacent methoxy group will be a primary factor governing the preferred dihedral angle of the C–O–S–C linkage. The molecule will adopt a conformation that minimizes the steric clash between the methyl group of the methoxy substituent and the sulfonyl group.

Computational methods like DFT can be used to calculate the potential energy surface for rotation around these bonds, identifying the lowest energy (most stable) conformations. nih.gov

Prediction of Reactivity and Elucidation of Reaction Pathways

The computational analyses of electronic structure and conformation provide a foundation for predicting the chemical reactivity of this compound. The molecule possesses several reactive sites.

The methanesulfonate (mesylate) group is an excellent leaving group, comparable in reactivity to halides. This makes the molecule a good substrate for nucleophilic substitution reactions. acs.org Two main pathways can be envisaged:

Nucleophilic Attack at Sulfur (SN2(S)): Many reactions of phenyl methanesulfonates with nucleophiles proceed via an attack on the electrophilic sulfur atom. acs.org This pathway leads to the cleavage of the S–O(aryl) bond, releasing the 5-bromo-2-methoxyphenoxide anion and forming a new bond between the nucleophile and the methanesulfonyl group. This is a common reaction pathway for aryl sulfonates. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): While less common for sulfonates without strong electron-withdrawing groups activating the ring, SNAr could be a possible pathway under forcing conditions. In this case, a nucleophile would attack the aromatic carbon attached to the sulfonate group, leading to its displacement.

The aromatic ring itself can undergo electrophilic aromatic substitution . The directing effects of the existing substituents must be considered. The methoxy group is a strong activating group and is ortho-, para-directing. The bromo group is a deactivating group but is also ortho-, para-directing. The methanesulfonate group is a deactivating, meta-directing group. The combined influence of these groups makes the positions ortho and para to the activating methoxy group the most likely sites for electrophilic attack, although these positions are already substituted. The remaining unsubstituted position on the ring is ortho to the bromine and meta to both the methoxy and methanesulfonate groups, making it a potential, albeit likely deactivated, site for substitution.

Aryl sulfonates have also been used as coupling partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), where the sulfonate acts as a leaving group, similar to a halide. science.govacs.org This opens up pathways for forming new carbon-carbon or carbon-heteroatom bonds at the C1 position of the phenyl ring.

Computational Modeling of Nucleophilic Aromatic Substitution Mechanisms

Computational modeling provides significant insights into the mechanisms of chemical reactions, including Nucleophilic Aromatic Substitution (SNAr). This methodology allows for the exploration of reaction pathways, the identification of intermediates, and the calculation of activation energies, which are crucial for understanding reaction kinetics and selectivity.

For a molecule like this compound, a potential SNAr reaction would involve a nucleophile attacking the aromatic ring, leading to the displacement of either the bromo or the methanesulfonate group. The feasibility of such a reaction is influenced by the electron-withdrawing nature of the substituents, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. The methanesulfonate group (-OSO2CH3) is a strong electron-withdrawing group, making the aromatic ring susceptible to nucleophilic attack.

A typical computational study of an SNAr mechanism for this compound would involve:

Density Functional Theory (DFT) Calculations: Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to optimize the geometries of the reactants, intermediates, transition states, and products.

Reaction Pathway Mapping: Locating the transition state structures connecting the reactants to the Meisenheimer complex and the complex to the products.

Solvent Effects: Incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the reaction in a condensed phase, as solvent can significantly influence the stability of charged species.

While these computational methods are well-established, a specific computational study modeling the Nucleophilic Aromatic Substitution mechanisms for this compound is not available in the current scientific literature.

Transition State Analysis for Key Transformations

Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. It involves the precise location of the first-order saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. Analysis of the transition state's geometry and vibrational frequencies provides a detailed picture of the bond-forming and bond-breaking processes.

For key transformations involving this compound, such as its synthesis or subsequent reactions, transition state analysis would be invaluable. For instance, in the methanesulfonylation of 5-bromo-2-methoxyphenol, computational chemists could model the reaction between the phenol (B47542) and methanesulfonyl chloride to identify the transition state for the formation of the sulfonate ester bond.

Key aspects of this analysis would include:

Geometry: The bond lengths and angles of the reacting atoms in the transition state structure reveal the extent of bond formation and cleavage.

Vibrational Analysis: A true transition state is characterized by having exactly one imaginary vibrational frequency. The eigenvector corresponding to this frequency illustrates the atomic motions that lead the reaction from the reactant state, through the transition state, to the product state.

Activation Energy: The energy difference between the transition state and the reactants determines the activation energy (ΔG‡), a critical factor in predicting the reaction rate.

Despite the power of this technique, specific transition state analyses for key chemical transformations involving this compound have not been reported in published research to date.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental spectra.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining molecular structure. Theoretical calculations, particularly using DFT with the Gauge-Independent Atomic Orbital (GIAO) method, can predict 1H and 13C NMR chemical shifts with a high degree of accuracy. These predictions are valuable for assigning signals in experimental spectra, especially for complex molecules.

The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS).

Experimental NMR data for a compound identified as 2-Bromo-5-methoxyphenyl methanesulfonate, which corresponds to the same structure, has been reported. beilstein-journals.org

Table 1: Experimental NMR Data for this compound beilstein-journals.org

| Spectrum | Solvent | Frequency | Chemical Shifts (δ) in ppm |

|---|---|---|---|

| ¹H NMR | CDCl₃ | 400 MHz | 7.49 (d, J=8.12 Hz, 1H), 7.02 (d, J=2.82 Hz, 1H), 6.77 (dd, J=2.84, 2.84 Hz, 1H), 3.81 (s, 3H), 3.26 (s, 3H) |

| ¹³C NMR | CDCl₃ | 100 MHz | 159.90, 146.95, 133.75, 114.98, 110.08, 105.82, 55.87, 38.86 |

A thorough computational study would compare these experimental values with predicted shifts from DFT calculations. A strong correlation would validate the computational model and the experimental structure assignment. However, no specific publication correlating experimental and predicted NMR data for this compound is currently available.

Vibrational Spectroscopy (IR) Assignments and Predictions

Computational methods are also employed to predict infrared (IR) spectra by calculating the vibrational frequencies of a molecule and their corresponding intensities. These calculations are typically performed at the same level of theory (e.g., DFT) used for geometry optimization.

The calculated frequencies often exhibit systematic errors compared to experimental data, primarily due to the harmonic approximation used in the calculations and the neglect of electron correlation. To improve accuracy, the computed frequencies are often scaled by an empirical factor.

A theoretical IR study of this compound would predict key vibrational modes, including:

S=O stretching: Strong absorptions characteristic of the sulfonate group.

S-O-C stretching: Vibrations associated with the sulfonate ester linkage.

C-O-C stretching: Asymmetric and symmetric stretches of the methoxy group ether linkage.

C-H stretching: Aromatic and methyl group C-H vibrations.

C-Br stretching: A vibration at lower frequencies corresponding to the carbon-bromine bond.

While experimental IR data may exist for this compound, a detailed computational analysis that predicts and assigns the vibrational modes of this compound has not been found in the scientific literature.

Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships (QSRR)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity, stability, and other properties. These descriptors are fundamental to developing Quantitative Structure-Reactivity Relationships (QSRR), which are mathematical models that correlate a molecule's structure with its chemical reactivity.

For this compound, important quantum chemical descriptors that could be calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of charge within the molecule. The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Condensed Fukui Functions: These values indicate the most likely sites for nucleophilic, electrophilic, or radical attack on an atom-by-atom basis.

These descriptors could be used in a QSRR study to predict the reactivity of a series of related substituted phenyl methanesulfonates in a particular reaction. However, no specific QSRR studies or detailed analyses of the quantum chemical descriptors for this compound are available in the literature.

Crystal Structure Analysis and Elucidation of Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, providing data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While the specific crystal structure of this compound has not been reported, analysis of closely related structures provides valuable insight into the likely packing motifs and intermolecular forces.

Studies on derivatives containing the 5-bromo-2-methoxyphenyl moiety reveal common interaction patterns. For example, the crystal structure of (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone shows that the crystal packing is stabilized by weak π–π stacking interactions between the bromomethoxyphenyl rings of adjacent molecules, with a centroid-centroid distance of 3.697 Å. nih.gov Similarly, the analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate highlights the importance of various hydrogen bonds and other short intermolecular contacts in stabilizing the crystal lattice. vensel.org

A powerful tool for analyzing these interactions is Hirshfeld surface analysis . This method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. The analysis generates two-dimensional fingerprint plots that summarize the contribution of different types of interactions. For instance, in a related hydrazine (B178648) derivative, Hirshfeld analysis showed that H···H (27.2%), O···H, and C···H contacts were the dominant intermolecular interactions, with contributions from Br···C and π–π stacking also observed.

Based on these analogs, a hypothetical crystal structure for this compound would likely be stabilized by a combination of:

C-H···O Hydrogen Bonds: Interactions between the methyl and aromatic C-H groups and the highly electronegative oxygen atoms of the sulfonate and methoxy groups.

π–π Stacking: Offset stacking interactions between the aromatic rings of neighboring molecules.

Halogen Bonding: Potential interactions involving the bromine atom as a halogen bond donor.

Table 2: Crystallographic Data for a Related 5-Bromo-2-methoxyphenyl Derivative

| Parameter | Data for (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone nih.gov |

|---|---|

| Chemical Formula | C₁₆H₂₁BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.204 (3) |

| b (Å) | 11.276 (2) |

| c (Å) | 9.604 (2) |

| β (°) | 102.329 (4) |

| Volume (ų) | 1502.8 (6) |

| Z | 4 |

A definitive analysis requires the successful crystallization and X-ray diffraction study of this compound itself.

Q & A

Q. Advanced Research Focus

- X-ray crystallography : For derivatives like tris(5-bromo-2-methoxyphenyl)antimony complexes, single-crystal X-ray diffraction resolves bond angles and stereochemistry. Two crystallographically independent molecules were observed in such structures, with slight geometric variations due to packing effects .

- Spectroscopic characterization : IR spectroscopy identifies key functional groups (e.g., sulfonate S=O stretches at 1170–1230 cm⁻¹). NMR (¹H/¹³C) confirms substitution patterns, with methoxy protons resonating at δ 3.8–4.0 ppm .

What are the alkylation or functionalization potentials of this compound in organic synthesis?

Q. Advanced Research Focus

- Nucleophilic substitution : The methanesulfonate group acts as a leaving group, enabling SN2 reactions with amines or thiols. For example, coupling with thiophene-2-aldoxime in the presence of tert-butyl hydroperoxide yields antimony complexes .

- Derivatization strategies : Dess-Martin Periodinane oxidation of alcohol derivatives (e.g., [4-(5-bromo-2-methoxyphenyl)thiazol-2-yl]methanol) achieves ketones with yields up to 89% . Solvent choice (e.g., dichloromethane) and stoichiometric control are critical.

How should researchers address discrepancies in yield or spectroscopic data during synthesis?

Q. Advanced Research Focus

- Contradiction analysis : If yields vary (e.g., 35% vs. 89% in thiazole derivatives), assess reaction parameters:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side reactions.

- Catalyst efficiency : Oxidants like Dess-Martin Periodinane require strict anhydrous conditions to prevent decomposition .

- Data validation : Cross-reference NMR/IR with computational models (e.g., DFT) to confirm assignments. For crystallography, compare experimental bond lengths with database averages (e.g., Cambridge Structural Database) .

What environmental and safety considerations apply to handling this compound?

Q. Basic Research Focus

- Toxicity profile : Methanesulfonate esters (e.g., ethyl methanesulfonate) are mutagenic and carcinogenic. Use fume hoods, PPE, and closed systems to minimize exposure .

- Environmental fate : Methanesulfonates hydrolyze to sulfonic acids in water. Lead methanesulfonate bioaccumulates in aquatic organisms, necessitating neutralization (e.g., precipitation as PbS) before disposal .

How can this compound be utilized in catalytic or environmental applications?

Q. Advanced Research Focus

- Photocatalysis : Tris(5-bromo-2-methoxyphenyl)antimony derivatives exhibit photocatalytic activity for degrading recalcitrant pollutants (e.g., industrial dyes) under UV light. Mechanistic studies suggest radical-mediated pathways .

- Antimicrobial potential : Structural analogs (e.g., colistin methanesulfonate) inform design principles for antibacterials, though cytotoxicity must be evaluated via subacute toxicity assays in model organisms .

What analytical methods are recommended for purity assessment and stability studies?

Q. Basic Research Focus

- HPLC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water mobile phase). Monitor degradation products under accelerated stability conditions (40°C/75% RH).

- Thermogravimetric analysis (TGA) : Determine thermal stability; methanesulfonates typically decompose above 200°C .

How can computational modeling aid in predicting reactivity or toxicity?

Retrosynthesis Analysis